3-溴-5-乙氧基苯酚,95%

描述

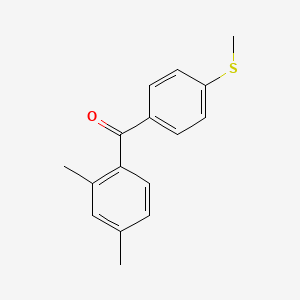

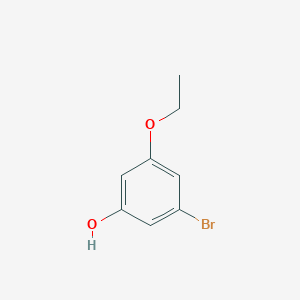

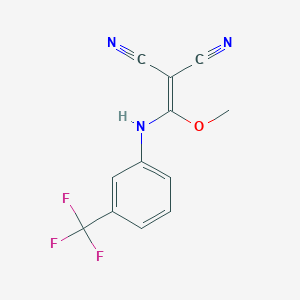

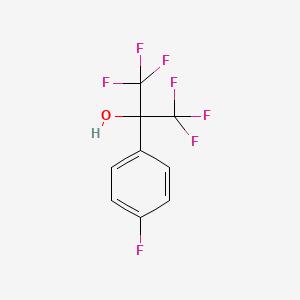

3-Bromo-5-ethoxyphenol is a chemical compound with the molecular formula C8H9BrO2 . It is a derivative of phenol, where a bromine atom and an ethoxy group are attached to the phenol ring .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-ethoxyphenol has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .

Physical and Chemical Properties Analysis

3-Bromo-5-ethoxyphenol has a molecular weight of 217.062g/mol . It has a polar surface area of 29.46, and a logP value of 2.55340, indicating its lipophilicity .

科学研究应用

化学特征和分析:

- (E)-4-溴-2-[(4-溴苯亚氨基)甲基]-6-乙氧基苯酚化合物使用光谱和 X 射线衍射技术合成并表征。本研究重点关注其分子结构、静电势和与 DNA 碱基的相互作用 (Demircioğlu 等人,2019)。

抗菌特性:

- 对与 3-溴-5-乙氧基苯酚密切相关的海洋红藻红丝藻中的溴苯酚的研究发现,这些化合物表现出中等的抗菌活性 (徐等人,2003)。

在制药应用中的潜力:

- 包括与 3-溴-5-乙氧基苯酚密切相关的衍生物在内的三种溴苯酚的合成显示出对蛋白质酪氨酸磷酸酶 1B (PTP1B) 的中等抑制活性,表明具有潜在的制药应用 (郭等人,2011)。

抗氧化活性:

- 从海洋红藻红丝藻中分离出的溴苯酚显示出有效的抗氧化活性,表明诸如 3-溴-5-乙氧基苯酚之类的衍生物也可能具有相似的特性 (李等人,2011)。

在化学合成中的作用:

- 使用溴化和其他化学过程合成了与 3-溴-5-乙氧基苯酚在结构上相关的化合物 3-溴-4,5-二羟基苯甲基乙醚。这突出了 3-溴-5-乙氧基苯酚在化学合成中的潜力 (张立新,2009)。

在癌症研究中的调查:

- 一种新型溴苯酚衍生物显示出在诱导人肺癌细胞中细胞周期停滞和凋亡方面的潜力,表明 3-溴-5-乙氧基苯酚及其衍生物可能在癌症研究中得到应用 (郭等人,2018)。

安全和危害

作用机制

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-5-ethoxyphenol are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 3-Bromo-5-ethoxyphenol interacts with its targets . .

属性

IUPAC Name |

3-bromo-5-ethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZHOUVYLSTTRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680257 | |

| Record name | 3-Bromo-5-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026796-70-2 | |

| Record name | 3-Bromo-5-ethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1026796-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)

![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)

![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)